molecular formula C12H10FNO B6372886 5-(3-Aminophenyl)-3-fluorophenol, 95% CAS No. 1261917-95-6

5-(3-Aminophenyl)-3-fluorophenol, 95%

Cat. No.: B6372886
CAS No.: 1261917-95-6
M. Wt: 203.21 g/mol
InChI Key: IEVNGXNHGXORLC-UHFFFAOYSA-N
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Description

5-(3-Aminophenyl)-3-fluorophenol, 95% (5-AFP-95) is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a molecular weight of 256.22 g/mol and a melting point of 170-172°C. 5-AFP-95 is a versatile compound that has been used as a reagent in the synthesis of various compounds, as a fluorescent labeling reagent and as a fluorogenic substrate for enzyme assays. It is also used as a building block in the synthesis of pharmaceuticals, such as anti-tumor and anti-inflammatory agents.

Scientific Research Applications

5-(3-Aminophenyl)-3-fluorophenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as 1,3-diphenyl-2-propanone, as well as a fluorescent labeling reagent for proteins. It has also been used as a fluorogenic substrate for enzyme assays, such as the detection of proteases and phosphatases. In addition, it has been used as a building block in the synthesis of pharmaceuticals, such as anti-tumor and anti-inflammatory agents.

Mechanism of Action

The mechanism of action of 5-(3-Aminophenyl)-3-fluorophenol, 95% is not fully understood. It is believed that the fluorine atom in the molecule is responsible for its fluorescence, as it is a highly electronegative atom that can interact with the surrounding environment and absorb energy from light sources. Additionally, the amine group in the molecule is believed to be responsible for its ability to act as a reagent in the synthesis of various compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Aminophenyl)-3-fluorophenol, 95% have not been extensively studied. However, it has been reported that the compound is non-toxic and does not appear to have any adverse effects on cells or organisms.

Advantages and Limitations for Lab Experiments

5-(3-Aminophenyl)-3-fluorophenol, 95% is a versatile compound that has a number of advantages for use in laboratory experiments. It is a non-toxic compound that is relatively easy to synthesize and purify. Additionally, it is relatively stable and has a wide range of applications, such as in the synthesis of various compounds and as a fluorescent labeling reagent for proteins. The main limitation of 5-(3-Aminophenyl)-3-fluorophenol, 95% is that it is not soluble in water, which can limit its use in certain applications.

Future Directions

The potential applications of 5-(3-Aminophenyl)-3-fluorophenol, 95% are vast and there are numerous future directions for research. One potential area of research is to explore the use of 5-(3-Aminophenyl)-3-fluorophenol, 95% as a fluorescent labeling reagent for other molecules, such as DNA and RNA. Additionally, further research could be conducted to explore the potential of 5-(3-Aminophenyl)-3-fluorophenol, 95% as a building block in the synthesis of other compounds, such as antibiotics and anti-cancer agents. Finally, further research could be conducted to explore the mechanism of action of 5-(3-Aminophenyl)-3-fluorophenol, 95% and to investigate its potential adverse effects.

Synthesis Methods

5-(3-Aminophenyl)-3-fluorophenol, 95% can be synthesized in a two-step process. The first step involves the reaction of 3-aminophenol with fluoroacetic acid. The reaction is conducted in aqueous solution at room temperature and yields 5-(3-Aminophenyl)-3-fluorophenol, 95% as a white crystalline solid. The second step involves the purification of the product by recrystallization from a suitable solvent.

Properties

IUPAC Name

3-(3-aminophenyl)-5-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c13-10-4-9(6-12(15)7-10)8-2-1-3-11(14)5-8/h1-7,15H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVNGXNHGXORLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90684095
Record name 3'-Amino-5-fluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261917-95-6
Record name [1,1′-Biphenyl]-3-ol, 3′-amino-5-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261917-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Amino-5-fluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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